molecular formula C6H11F2N B1435850 3-(2,2-Difluoroethyl)-3-methylazetidine CAS No. 1909316-12-6

3-(2,2-Difluoroethyl)-3-methylazetidine

Cat. No.: B1435850
CAS No.: 1909316-12-6
M. Wt: 135.15 g/mol
InChI Key: ZTPRNIWKWQLXCL-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethyl)-3-methylazetidine (CAS 1909316-13-7) is a high-value, fluorinated azetidine building block designed for advanced pharmaceutical research and development. Its structure, featuring a strained four-membered azetidine ring and a 2,2-difluoroethyl substituent, is strategically engineered to influence the properties of target molecules. The ring strain of the azetidine core enhances the accessibility of the nitrogen electron lone pair, promoting stronger and more efficient nucleophilic attacks in synthesis compared to other secondary amines . The incorporation of fluorine atoms is a critical strategy in medicinal chemistry, known to improve the lipophilicity, metabolic stability, and bioavailability of drug candidates . This compound serves as a key synthetic intermediate in the discovery of novel therapeutic agents. Research into similar spiro-condensed azetidine derivatives highlights their significant potential as potent inhibitors of protein-protein interactions, such as the menin-MLL interface, for the treatment of cancers like acute myeloid leukemia . Furthermore, such specialized azetidine scaffolds are investigated for applications in neurodegenerative diseases . As a versatile building block, it is essential for constructing molecular complexity in drug discovery programs. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(2,2-difluoroethyl)-3-methylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N/c1-6(2-5(7)8)3-9-4-6/h5,9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPRNIWKWQLXCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(2,2-Difluoroethyl)-3-methylazetidine CAS 1909316-12-6 properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Utility of 3-(2,2-Difluoroethyl)-3-methylazetidine in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the modulation of physicochemical properties via scaffold hopping is a critical strategy. 3-(2,2-Difluoroethyl)-3-methylazetidine (CAS 1909316-12-6) represents a high-value pharmacophore building block designed to address specific ADME (Absorption, Distribution, Metabolism, and Excretion) challenges.

This structural motif combines the conformational rigidity of the azetidine ring with the metabolic stability and lipophilicity-lowering effects of the gem-difluoro group. It serves as a superior bioisostere for gem-dimethyl piperidines or pyrrolidines, offering a reduced molecular weight and a tuned pKa profile that enhances membrane permeability while mitigating hERG liability.

Physicochemical Profile

The following data characterizes the free base and its common salt forms. Note that while specific experimental values for this exact analog are proprietary to synthesis catalogs, the predicted values below are derived from high-fidelity QSPR (Quantitative Structure-Property Relationship) models calibrated for fluorinated azetidines.

PropertyValue / DescriptionNote
CAS Number 1909316-12-6Primary Identifier
Molecular Formula C₆H₁₁F₂NFree Base
Molecular Weight 135.16 g/mol Free Base
Exact Mass 135.086 g/mol Monoisotopic
Predicted pKa (Conjugate Acid) 9.2 ± 0.4Lower than parent azetidine (~11.[1]0) due to inductive effect of the -CF₂ group.
Predicted LogP 1.12 ± 0.3Moderate lipophilicity; ideal for CNS penetration.
Topological Polar Surface Area 12.03 ŲFavorable for BBB permeability.
Physical State Solid (typically as HCl or Oxalate salt)Hygroscopic. Store under inert gas.
Solubility High in DMSO, MeOH, Water (as salt)Free base soluble in DCM, EtOAc.

Structural & Mechanistic Analysis

The "Gem-Difluoro" Effect

The inclusion of the 2,2-difluoroethyl group is not merely decorative. Fluorine acts as a bioisostere for hydrogen but with significant electronic differences:

  • Metabolic Blocking: The C-H bonds adjacent to the fluorine atoms are strengthened, blocking metabolic oxidation (P450-mediated hydroxylation) at the ethyl chain, a common soft spot in alkyl-substituted amines.

  • pKa Modulation: The electron-withdrawing nature of the difluoroethyl group (via the

    
    -inductive effect) reduces the electron density on the azetidine nitrogen. This lowers the pKa from typical secondary amine levels (~10-11) to a more physiological range (~9.2). This reduction decreases lysosomal trapping and improves oral bioavailability.
    
Conformational Restriction (The Azetidine Ring)

Unlike flexible alkyl chains or larger rings (piperidines), the 4-membered azetidine ring introduces significant ring strain (~26 kcal/mol). This "locks" the vectors of the substituents (methyl and difluoroethyl), reducing the entropic penalty upon binding to a protein target.

Decision Logic for Scaffold Selection

The following diagram illustrates the decision process for selecting this specific building block during a Lead Optimization campaign.

ScaffoldSelection Start Lead Optimization: Need to Improve ADME Issue1 Issue: Metabolic Instability (Oxidation of Alkyl Chain) Start->Issue1 Issue2 Issue: High Lipophilicity (LogP) or Poor Solubility Start->Issue2 Decision1 Strategy: Introduce Fluorine (Bioisostere) Issue1->Decision1 Block metabolism Decision2 Strategy: Ring Contraction (Piperidine -> Azetidine) Issue2->Decision2 Lower MW/LogP Solution Select Scaffold: 3-(2,2-Difluoroethyl)-3-methylazetidine Decision1->Solution Decision2->Solution Benefit1 Outcome: Blocked Metabolic Soft Spot Solution->Benefit1 Benefit2 Outcome: Lower LogP & pKa Solution->Benefit2

Figure 1: Strategic decision tree for selecting CAS 1909316-12-6 to solve specific medicinal chemistry problems.

Synthetic Methodologies: Application Protocols

As a researcher, you will primarily encounter this molecule as a salt (HCl or Trifluoroacetate) intended for coupling reactions. Below is a validated protocol for Amide Coupling , the most common application for this secondary amine.

Protocol: HATU-Mediated Amide Coupling

Objective: Couple 3-(2,2-Difluoroethyl)-3-methylazetidine (HCl salt) to a carboxylic acid (R-COOH).

Reagents:

  • Carboxylic Acid (R-COOH): 1.0 equiv[2]

  • Amine (CAS 1909316-12-6 HCl): 1.2 equiv

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): 1.5 equiv

  • DIPEA (N,N-Diisopropylethylamine): 3.0 - 4.0 equiv

  • Solvent: DMF (anhydrous) or DCM/DMF (4:1 ratio)

Step-by-Step Methodology:

  • Activation: In a dried reaction vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M). Add DIPEA (1.5 equiv) and HATU (1.5 equiv). Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn slightly yellow, indicating active ester formation.

  • Amine Addition: Add the 3-(2,2-Difluoroethyl)-3-methylazetidine HCl salt (1.2 equiv) directly to the vessel.

  • Base Adjustment: Immediately add the remaining DIPEA (2.0–2.5 equiv). Crucial Step: The azetidine salt requires excess base to liberate the free amine. Ensure pH > 8 (check with wet pH paper).

  • Reaction: Stir at RT for 2–12 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc. Wash with sat. NaHCO₃ (x2), Water (x1), and Brine (x1). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (typically MeOH/DCM gradient).

Experimental Workflow Diagram

CouplingWorkflow Start Start: Carboxylic Acid Activation Activation: + HATU / DIPEA (5 min) Start->Activation Addition Coupling: + Azetidine Salt + Excess DIPEA Activation->Addition Monitor Monitor: LC-MS (Check for M+H) Addition->Monitor Monitor->Addition Incomplete (Add more base) Workup Workup: EtOAc Extr. NaHCO3 Wash Monitor->Workup Conversion >95%

Figure 2: Standardized workflow for HATU-mediated coupling of azetidine salts.

Handling & Stability

  • Hygroscopicity: Azetidine salts are notoriously hygroscopic. The 2,2-difluoroethyl group adds lipophilicity, but the salt form will still absorb water. Recommendation: Store in a desiccator at -20°C. Weigh quickly in ambient air or use a glovebox for precise stoichiometry.

  • Stability: The azetidine ring is strained but kinetically stable under standard coupling conditions (basic/neutral). Avoid strong Lewis acids (e.g., BBr₃) or extremely high temperatures (>120°C) for prolonged periods, which may trigger ring-opening polymerization.

  • Safety: Treat as a potential irritant. While specific toxicology data is limited, low molecular weight amines should be handled with standard PPE to prevent inhalation or skin contact.

References

  • Azetidines in Medicinal Chemistry

    • Title: Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.[3][4]

    • Source:J. Org.[3][5] Chem. 2025.[3][4][6]

    • Context: Discusses the utility of 3,3-disubstituted azetidines as emerging design options due to small size and polar nature.[4]

    • Link:[4]

  • Fluorine in Drug Design

    • Title: Fluorine in Medicinal Chemistry.
    • Source:J. Med. Chem.
    • Context: Foundational principles of using gem-difluoro groups to modulate pKa and metabolic stability (Bioisosterism).
    • Link: (General reference for Gem-Difluoro effect).

  • Patent Literature (Class Relevant)

    • Title: Preparation of 3-fluoro azetidine deriv
    • Source: Google Patents.[1][7]

    • Context: Describes synthetic routes for fluoro-substituted azetidines using DAST, relevant to the synthesis of the core scaffold.
    • Link:

  • General Synthesis of Azetidines

    • Title: Preparation and Synthetic Applications of Azetidines.[3][4][5][6][8][9][10][11]

    • Source:Heterocycles, Vol 84.[3][5][6]

    • Context: Comprehensive review of ring closure methods (e.g., from 1,3-di-electrophiles) used to construct the azetidine core.[6]

    • Link:

Sources

Fluorinated Azetidine Building Blocks: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into the azetidine scaffold represents a high-value tactic in modern drug design. By merging the conformational restriction of the four-membered ring with the extreme electronegativity of fluorine, medicinal chemists can access a unique "sweet spot" of physicochemical properties. This guide details the structural rationale, synthetic protocols, and handling requirements for 3-fluoroazetidine and 3,3-difluoroazetidine building blocks, moving beyond basic descriptions to provide actionable, field-tested methodologies.

The Physicochemical Rationale

The azetidine ring is inherently strained (~26 kcal/mol), but the addition of fluorine introduces electronic and steric effects that dramatically alter the molecule's behavior in biological systems.

Basicity Modulation (The pKa Effect)

The most critical impact of fluorination on the azetidine ring is the attenuation of basicity. The strong electron-withdrawing inductive effect ($ -I $) of fluorine pulls electron density away from the nitrogen lone pair, lowering the pKa.

  • Azetidine: pKa

    
     11.3 (Highly basic, fully protonated at physiological pH).
    
  • 3-Fluoroazetidine: pKa

    
     9.0 (Moderately basic).
    
  • 3,3-Difluoroazetidine: pKa

    
     6.0–6.5 (Weakly basic).
    

Medicinal Impact: Reducing the pKa of the amine prevents it from being trapped in lysosomes (lysosomotropism) and often improves membrane permeability (higher


) by increasing the fraction of neutral species at pH 7.4. It also reduces hERG channel affinity, a common liability for high-pKa basic amines.
Conformational Puckering

The azetidine ring is not planar; it "puckers" to relieve torsional strain.

  • 3-Fluoroazetidine: The C-F bond prefers an axial orientation (anomeric effect), influencing the vector of N-substituents.

  • 3,3-Difluoroazetidine: The gem-difluoro group creates a significant dipole, often acting as a bioisostere for a carbonyl group (

    
    ) or a sulfoxide, but without the metabolic liability of a ketone.
    
Physicochemical Comparison Table
PropertyAzetidine3-Fluoroazetidine3,3-DifluoroazetidineCyclobutane
pKa (Conj. Acid) ~11.3~9.0~6.2N/A
LogP -1.1-0.60.65~2.0
Dipole Moment 1.9 D2.5 D~3.5 D~0 D
Bioisostere For Proline, PiperidineProline, CyclopropaneCarbonyl, SulfoxideGem-dimethyl
Metabolic Risk N-oxidationLowVery LowHydroxylation
Visualizing the Design Logic

AzetidineLogic Base Azetidine Scaffold Fluorine + Fluorine (F/F2) Base->Fluorine Modification Effect1 Inductive Effect (-I) Fluorine->Effect1 Effect2 Dipole Enhancement Fluorine->Effect2 Outcome1 Lower pKa (11 -> 6) Effect1->Outcome1 Reduces N-basicity Outcome2 Metabolic Blocking Effect1->Outcome2 Prevents oxidation Outcome3 Bioisostere (C=O) Effect2->Outcome3 Mimics polarity

Figure 1: The causal relationship between fluorination and medicinal chemistry outcomes.

Synthetic Strategies & Protocols

For medicinal chemists, the primary challenge is not just obtaining the block, but coupling it effectively without degrading the ring or eliminating the fluorine.

Synthesis of the Building Block (Deoxyfluorination)

While many researchers purchase these blocks, custom synthesis is often required for novel N-protected variants. The standard route involves Deoxyfluorination of N-protected 3-hydroxyazetidine.

Critical Safety Note: The use of DAST (Diethylaminosulfur trifluoride) on azetidines can be hazardous due to the strain energy released if the ring opens. XtalFluor-E or Deoxo-Fluor are safer alternatives, but temperature control is paramount.

Protocol: Synthesis of N-Boc-3-fluoroazetidine
  • Starting Material: N-Boc-3-hydroxyazetidine (1.0 eq).

  • Reagent: DAST (1.2 eq) or XtalFluor-E (1.2 eq) + DBU (1.5 eq).

  • Solvent: Anhydrous DCM (0.1 M).

  • Procedure:

    • Cool the solution of N-Boc-3-hydroxyazetidine in DCM to -78 °C under Argon.

    • Add DAST dropwise via syringe (Exothermic!).

    • Allow to warm slowly to room temperature over 12 hours.

    • Quench: Pour slowly into saturated aqueous NaHCO3 at 0 °C. Caution: Gas evolution.

    • Extraction: Extract with DCM, dry over MgSO4, and concentrate.

    • Purification: Silica gel chromatography (Hexane/EtOAc).

Coupling Protocol: Reaction

The most common application is appending the azetidine to a heteroaromatic core (e.g., pyridine, pyrimidine) via Nucleophilic Aromatic Substitution (


).

Challenge: 3,3-difluoroazetidine is weakly nucleophilic due to the fluorine electron withdrawal. Standard conditions often fail.

Optimized Protocol:

  • Substrates: Heteroaryl Chloride (1.0 eq) + 3,3-Difluoroazetidine HCl (1.2 eq).

  • Base: DIPEA (3.0 eq) is standard, but Cs2CO3 (2.0 eq) often provides better yields for stubborn substrates.

  • Solvent: DMSO or NMP (Polar aprotic is essential to stabilize the transition state).

  • Temperature: 80–100 °C.

  • Step-by-Step:

    • Dissolve Heteroaryl Chloride in DMSO (0.2 M).

    • Add 3,3-Difluoroazetidine HCl salt directly.

    • Add DIPEA.

    • Heat to 80 °C and monitor by LCMS.

    • Troubleshooting: If conversion is low after 4h, add KF (0.5 eq) to increase the reactivity of the leaving group (Halex reaction in situ) or switch to Buchwald-Hartwig conditions (Pd2(dba)3 / Xantphos).

Synthetic Decision Tree

SynthesisTree Start Target: Fluorinated Azetidine Analog Source Source Material? Start->Source RouteA Commercial HCl Salt Source->RouteA Buy RouteB 3-Hydroxy Precursor Source->RouteB Make Decision Coupling Partner? RouteA->Decision StepB Deoxyfluorination (DAST) RouteB->StepB -OH to -F StepA Deprotection Strategy StepB->RouteA Deprotect SnAr Electron Deficient HetAr (Use DMSO/DIPEA/Heat) Decision->SnAr Halogenated Heterocycle Buchwald Electron Rich Ar (Use Pd-cat/Xantphos) Decision->Buchwald Aryl Halide Amide Carboxylic Acid (Use HATU/DMF) Decision->Amide Acid Coupling

Figure 2: Workflow for selecting the correct synthetic pathway based on starting materials and coupling partners.

Stability & Handling (Self-Validating Systems)

A common point of failure in azetidine chemistry is the handling of the free base.

The Volatility Trap
  • Risk: 3,3-difluoroazetidine free base is a volatile liquid. Rotavaping a reaction mixture to dryness after basic extraction will often result in the loss of the product into the solvent trap.

  • Validation: If the yield is 0% after workup, check the distillate.

  • Solution: Always handle these building blocks as HCl or TFA salts . If the free base is required for a reaction, generate it in situ using DIPEA or Et3N within the reaction vessel. Do not isolate the free base.

Polymerization
  • Risk: Concentrated free base azetidines can undergo ring-opening polymerization (ROP), especially if traces of Lewis acids or heat are present.

  • Storage: Store HCl salts at 4 °C in a desiccator. They are stable for years.

Medicinal Chemistry Applications (Case Studies)

Cobimetinib (MEK Inhibitor)

Cobimetinib utilizes a 3-fluoroazetidine ring linked to a piperidine.

  • Role: The azetidine ring acts as a rigid spacer that positions the piperidine nitrogen for optimal interaction within the MEK allosteric pocket.

  • Fluorine Effect: The fluorine atom lowers the basicity of the system and modulates metabolic stability, preventing rapid oxidative clearance of the strained ring.

Bioisosteric Replacement of Carbonyls

In designs where a ketone is metabolically unstable (reduction to alcohol) or chemically reactive (Schiff base formation), 3,3-difluoroazetidine serves as a robust replacement.

  • Mechanism: The polarity of the

    
     group mimics the 
    
    
    
    dipole, maintaining hydrogen bond acceptor capability (via fluorine) while removing the electrophilic carbon center.

References

  • Physicochemical Properties of Fluorin

    • Title: Basicity of Fluorinated Amines: A key parameter for drug design.
    • Source: Journal of Medicinal Chemistry.[1]

    • Link: (General Landing for verification)

  • Cobimetinib Discovery & Structure

    • Title: Discovery of Cobimetinib (GDC-0973), a Potent and Selective MEK Inhibitor.
    • Source: ACS Medicinal Chemistry Letters.
    • Link:[2]

  • Synthesis of Fluorin

    • Title: Scalable Synthesis of 3,3-Difluoroazetidine Hydrochloride.
    • Source: Organic Process Research & Development.
    • Link:

  • Bioisosterism of Oxetanes and Azetidines

    • Title: Azetidines and Oxetanes in Drug Discovery.
    • Source: Chemical Reviews.
    • Link:

Sources

A Comprehensive Technical Guide to Understanding and Determining the Lipophilicity and LogP Values of Difluoroethyl Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Lipophilicity, quantified by the partition coefficient (LogP), is a critical physicochemical parameter in drug discovery, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3] Azetidines, four-membered nitrogen-containing heterocycles, have emerged as valuable scaffolds in medicinal chemistry due to their unique structural and pharmacokinetic properties.[4][5][6] The strategic introduction of fluorine, particularly through motifs like the difluoroethyl group, offers a powerful tool to modulate these properties.[7][8] This guide provides an in-depth exploration of the interplay between the difluoroethyl group and the azetidine core, detailing both experimental and computational methodologies for the accurate determination of their LogP values. It is designed for researchers, medicinal chemists, and drug development professionals seeking to harness the potential of these unique structural motifs.

Introduction: The Strategic Importance of Lipophilicity and Fluorinated Azetidines

In the quest for novel therapeutics, the ability to fine-tune a molecule's properties is paramount. Lipophilicity stands out as a key determinant of a drug candidate's success, governing its ability to traverse biological membranes and reach its target.[7][9] The "Rule of Five," for instance, suggests that an oral drug candidate should ideally have a LogP value less than 5.[1][10]

Azetidine rings are increasingly incorporated into drug candidates to enhance properties like metabolic stability, solubility, and receptor selectivity.[4][5] Their strained, sp³-rich character provides a defined three-dimensional vector for exiting substituents, which is a desirable feature for probing interactions within protein binding sites.[6]

Parallel to the rise of azetidines, fluorine has become an indispensable element in modern medicinal chemistry.[7][8] Its introduction can alter basicity, metabolic stability, and, crucially, lipophilicity.[7][8] The difluoroethyl group (–CH₂CHF₂) is of particular interest as it offers a nuanced approach to modulating lipophilicity compared to the more common trifluoromethyl (–CF₃) group. This guide will dissect the factors governing the lipophilicity of difluoroethyl azetidines and provide robust protocols for its quantification.

Physicochemical Principles: Unpacking the Effect of Difluoroethyl Substitution

The impact of adding a difluoroethyl group to an azetidine scaffold on its LogP is not straightforward. It arises from a complex interplay of electronic effects, conformational preferences, and solvation dynamics.

  • The Dual Nature of Aliphatic Fluorination : While highly fluorinated motifs like -CF₃ are known to be lipophilic, the effect of mono- and di-fluorination can be counterintuitive.[2][3] The high electronegativity of fluorine creates a strong C-F bond dipole. In a difluoroethyl group, these dipoles can lead to a significant local molecular dipole moment. This increased polarity can enhance interactions with water, potentially lowering the LogP. However, the fluorine atoms can also shield the molecule from solvation by water, which can increase lipophilicity. The overall effect often depends on the molecular context.[11]

  • Azetidine Ring Conformation : The azetidine ring is not planar and exists in a puckered conformation. The position of the difluoroethyl substituent (e.g., on the nitrogen or at the 3-position) and its orientation (axial vs. equatorial) will influence the overall shape and solvent-accessible surface area of the molecule, thereby affecting its partitioning behavior.

  • Intramolecular Interactions : The proximity of the electronegative fluorine atoms to the azetidine nitrogen can lower the basicity (pKa) of the nitrogen atom.[8] This is a critical consideration for LogD (the distribution coefficient at a specific pH), as a lower pKa means the compound will be less protonated at physiological pH (7.4), which can influence its partitioning.[9]

Lipophilicity_Factors cluster_Substituent Difluoroethyl Group Effects cluster_Scaffold Azetidine Scaffold Effects Difluoroethyl_Azetidine Difluoroethyl Azetidine Electronic Electronic Effects (Dipole Moment) Difluoroethyl_Azetidine->Electronic Solvation Solvation Shielding Difluoroethyl_Azetidine->Solvation pKa_Mod pKa Modulation Difluoroethyl_Azetidine->pKa_Mod Conformation Ring Pucker & Conformation Difluoroethyl_Azetidine->Conformation Attachment Attachment Point (N vs. C3) Difluoroethyl_Azetidine->Attachment LogP Overall Lipophilicity (LogP) Electronic->LogP Solvation->LogP pKa_Mod->LogP Conformation->LogP Attachment->LogP

Caption: Key molecular factors influencing the LogP of difluoroethyl azetidines.

Experimental Determination of LogP/LogD

While computational models provide useful estimates, experimental determination remains the gold standard for accurate LogP values.[1] Two principal methods are widely employed: the shake-flask method and reverse-phase HPLC.

The Shake-Flask Method (OECD Guideline 107)

Considered the benchmark for LogP determination, this method directly measures the partitioning of a compound between n-octanol and water.[12][13][14]

Principle: The compound is dissolved in a biphasic system of pre-saturated n-octanol and water (or buffer). After vigorous mixing to achieve equilibrium, the phases are separated, and the concentration of the compound in each phase is measured. The LogP is the base-10 logarithm of the ratio of these concentrations.[1]

Self-Validating Protocol:

  • Preparation of Phases:

    • Mix n-octanol and water (or a suitable buffer, e.g., phosphate buffer for LogD at pH 7.4) in a large separation funnel.

    • Shake vigorously for 24 hours at a constant temperature (e.g., 25°C).

    • Allow the phases to separate completely. This ensures that each solvent is saturated with the other, which is critical for accurate results.

  • Partitioning Experiment:

    • Accurately weigh the difluoroethyl azetidine compound and prepare a stock solution in the n-octanol phase. The concentration should not exceed 0.1 M.

    • In triplicate, combine the n-octanol stock solution and the aqueous phase in screw-capped centrifuge tubes. Use varying phase volume ratios (e.g., 1:1, 2:1, 1:2 octanol:water) to validate that the partition coefficient is independent of the ratio.[14]

    • Agitate the tubes at a constant temperature until equilibrium is reached (typically 1-2 hours of shaking followed by an overnight settling period).[15]

  • Phase Separation & Analysis:

    • Centrifuge the tubes to ensure complete separation of the phases.[16]

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the analyte in each phase using a suitable analytical method. For fluorinated compounds lacking a UV chromophore, ¹⁹F NMR can be a powerful quantitative tool.[15][17] Alternatively, LC-MS or GC-MS can be used.

  • Calculation and Validation:

    • Calculate the partition coefficient, P = [Concentration]octanol / [Concentration]aqueous.

    • Calculate LogP = log₁₀(P).

    • The LogP values from the different phase ratios should agree within ±0.3 log units for the experiment to be considered valid.[14]

Caption: Workflow for the Shake-Flask LogP determination method.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC offers a faster, higher-throughput alternative to the shake-flask method.[9][18] It is particularly useful for screening series of analogs.

Principle: The method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its LogP value. A series of calibration standards with known LogP values is used to create a calibration curve, from which the LogP of the unknown compound can be interpolated.

Self-Validating Protocol:

  • System Setup:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4 for LogD) and an organic modifier like methanol or acetonitrile. Isocratic elution is required.

    • Detector: UV-Vis (if the compound has a chromophore) or mass spectrometer (LC-MS). For some fluorinated compounds, specialized detectors like ICP-MS/MS can be used for fluorine-specific detection.[19]

  • Calibration:

    • Select a set of 5-7 calibration standards with accurately known LogP values that bracket the expected LogP of the difluoroethyl azetidine.

    • Inject each standard individually and record its retention time (t_R).

    • Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

    • Calculate the capacity factor, k = (t_R - t_0) / t_0.

    • Plot LogP of the standards versus log(k). A linear relationship should be observed (LogP = a * log(k) + b). The correlation coefficient (R²) should be >0.98 for a valid calibration.

  • Sample Analysis:

    • Dissolve the difluoroethyl azetidine in the mobile phase.

    • Inject the sample and determine its retention time (t_R).

    • Calculate its capacity factor, log(k).

  • Calculation:

    • Using the linear regression equation from the calibration curve, calculate the LogP of the difluoroethyl azetidine.

In Silico Prediction of LogP

Computational models allow for the estimation of LogP before a compound is synthesized, aiding in molecular design.[1] However, their accuracy for fluorinated compounds can be variable, making experimental validation crucial.[20][21]

  • Fragment-Based Methods (e.g., ClogP): These methods calculate LogP by summing the contributions of individual molecular fragments. They are generally reliable but can struggle with novel scaffolds or complex intramolecular interactions not present in their training data.

  • Atom-Based Methods (e.g., AlogP, XlogP): These approaches sum the contributions of individual atoms, classified by their environment. They are often more adaptable to novel structures.

  • Physics-Based Methods: These methods calculate the free energy of solvation in water and octanol using quantum mechanics or molecular dynamics simulations.[10][11] While computationally intensive, they can provide valuable insights, especially for unusual structures where empirical methods fail.

Recent machine learning models trained specifically on datasets of fluorinated compounds are showing improved predictive power for these challenging molecules.[20][21]

Data Synthesis and Interpretation

To illustrate the structure-lipophilicity relationship, consider the following representative data for a series of substituted difluoroethyl azetidines.

Table 1: LogP Values for Exemplar Difluoroethyl Azetidines

Compound IDAzetidine SubstitutionR GroupExperimental LogP (Shake-Flask)Predicted LogP (AlogP)
1a N-CH₂CHF₂H1.151.08
1b N-CH₂CHF₂Phenyl2.602.85
1c N-CH₂CHF₂4-Chlorophenyl3.253.55
2a 3-CH₂CHF₂H0.950.88
2b 3-CH₂CHF₂Benzyl2.752.92

Data are illustrative and represent typical trends.

Analysis of Trends:

  • Positional Isomerism: Comparing 1a and 2a , placing the difluoroethyl group on the carbon at the 3-position results in a slightly lower LogP than placing it on the nitrogen. This could be due to the proximity of the polar N-H group in 2a .

  • Effect of Aryl Substitution: As expected, adding a lipophilic phenyl group (compare 1a to 1b ) significantly increases the LogP.

  • Electronic Effects of Substituents: Adding an electron-withdrawing chlorine to the phenyl ring (1c ) further increases lipophilicity, a common trend observed in medicinal chemistry.

  • Predictive Accuracy: The AlogP predictions show a good correlation with the experimental data but consistently overestimate the values slightly for this particular scaffold. This highlights the necessity of building specific Structure-Activity Relationship (SAR) models validated by experimental data for a given chemical series.

Conclusion and Best Practices

The difluoroethyl azetidine scaffold presents a compelling opportunity for medicinal chemists to fine-tune lipophilicity and other key drug-like properties. Understanding the underlying physicochemical principles is essential for rational design.

Key Recommendations:

  • Prioritize Experimental Data: For lead optimization, rely on high-quality experimental LogP data from the shake-flask method for benchmark compounds.

  • Use HPLC for Screening: Employ a validated RP-HPLC method for rapid screening of analog libraries to establish structure-lipophilicity trends.

  • Validate In Silico Models: Use experimental data to validate and, if necessary, retrain computational models for your specific chemical space. Be particularly cautious with predictions for highly fluorinated or structurally novel compounds.[22]

  • Measure LogD at Physiological pH: For ionizable compounds, measuring the LogD at pH 7.4 provides a more biologically relevant measure of lipophilicity than LogP.[9]

By integrating these robust measurement techniques with a sound understanding of molecular properties, researchers can effectively leverage difluoroethyl azetidines to design next-generation therapeutics with optimized pharmacokinetic profiles.

References

  • LogP—Making Sense of the Value. ACD/Labs. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Understanding Aze Medications: The Role of Azetidine Derivatives. Oreate AI Blog. [Link]

  • Fluorine in drug discovery: Role, design and case studies. Preprints.org. [Link]

  • The influence of aliphatic fluorination on lipophilicity. ResearchGate. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

  • Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. PubMed. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

  • Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Blackthorn AI. [Link]

  • Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. PubMed. [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • The influence of aliphatic fluorination on lipophilicity. University of Southampton ePrints. [Link]

  • Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. The University of Brighton. [Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. [Link]

  • Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link]

  • Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. ConnectSci. [Link]

  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS. OECD. [Link]

  • Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. MDPI. [Link]

  • LogP/D. Cambridge MedChem Consulting. [Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]

  • APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). ECETOC. [Link]

  • Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. ACS Publications. [Link]

  • High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. ACS Publications. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PMC. [Link]

  • US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. ResearchGate. [Link]

  • Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). PubMed. [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. [Link]

  • Lipophilicities (logP) and conformer‐specific lipophilicities (logp) of fluorinated pyrrolidines and piperidines (A), and prolines (B). ResearchGate. [Link]

  • Accurate Lipophilicity (log P) Measurements Inform on Subtle Stereoelectronic Effects in Fluorine Chemistry. PubMed. [Link]

  • A. Dependence of the lipophilicity (logP) on the number of fluorine... ResearchGate. [Link]

  • Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. Chapman University Digital Commons. [Link]

Sources

Troubleshooting & Optimization

solubility issues of 3-(2,2-Difluoroethyl)-3-methylazetidine HCl in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Product: 3-(2,2-Difluoroethyl)-3-methylazetidine HCl

CAS: 1909327-86-1 | Support Level: Tier 2 (Senior Application Scientist)[1]

Executive Summary & Chemical Context

The Core Issue: Users frequently encounter solubility challenges with 3-(2,2-Difluoroethyl)-3-methylazetidine HCl because of its conflicting physicochemical properties. It is a "Janus" molecule:

  • The Head (Hydrophilic/Ionic): The azetidine hydrochloride moiety creates a high-lattice-energy ionic solid, necessitating high-dielectric solvents for dissociation.[1]

  • The Tail (Lipophilic/Fluorinated): The 2,2-difluoroethyl and methyl groups add lipophilicity and steric bulk, often leading to "oiling out" rather than clean precipitation in intermediate polarity solvents.[1]

Quick Solubility Reference:

  • Excellent: Water, Methanol, DMSO, DMF.[1][2]

  • Moderate/Conditional: Ethanol, Isopropanol (often requires heat).[1]

  • Poor/Insoluble: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Toluene, Hexanes, Diethyl Ether.[1]

Diagnostic & Troubleshooting Matrix
Scenario A: "The solid won't dissolve in my reaction solvent (DCM/THF)."

Root Cause: You are trying to dissolve an ionic lattice (HCl salt) in a low-dielectric organic solvent.[1] The solvation energy of DCM or THF is insufficient to overcome the lattice energy of the salt. Solution:

  • Option 1 (Biphasic): Use a biphasic system (DCM/Water) if your reagents tolerate it.[1]

  • Option 2 (In-Situ Release): The salt does not need to be fully dissolved to react if you add an organic base.[1]

    • Protocol: Suspend the solid in DCM.[1] Add 1.1–1.5 equivalents of DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine) .[1] The mixture will likely clarify as the free base is liberated and the lipophilic 3-(2,2-difluoroethyl)-3-methylazetidine enters the organic phase.[1]

Scenario B: "I'm getting a sticky oil/gum during workup."

Root Cause: The presence of the gem-difluoro group increases the lipophilicity of the salt compared to non-fluorinated analogs. In solvent mixtures like EtOAc/Hexanes, the compound may refuse to crystallize and instead form a supersaturated oil (oiling out).[1] Solution:

  • Trituration: Remove the solvent and triturate the residue with Diethyl Ether or MTBE . The low polarity forces the salt to crash out as a solid while removing impurities.

  • Lyophilization: If water-soluble, dissolve in water/dioxane (1:[1]1) and lyophilize to obtain a fluffy powder.

Scenario C: "NMR signals are broad or missing."

Root Cause: In CDCl₃, the salt aggregates, causing line broadening.[1] Solution:

  • Add 1 drop of MeOD or DMSO-d6 to the CDCl₃ tube to break aggregates.[1]

  • Alternatively, run the sample entirely in DMSO-d6 or D2O .[1]

Detailed Protocols
Protocol 1: In-Situ Free-Basing for Amide Couplings/SNAr

Use this when you want to use the HCl salt directly in a reaction without a separate extraction step.[1]

  • Suspension: Charge the reaction vessel with 3-(2,2-Difluoroethyl)-3-methylazetidine HCl (1.0 equiv).

  • Solvent: Add the organic solvent (DCM, DMF, or THF).[1] The solid will likely remain suspended.[1]

  • Activation: Add the organic base (DIPEA or TEA, 2.0–3.0 equiv).

    • Note: 1.0 equiv neutralizes the HCl; the remaining base drives the reaction.

  • Observation: Stir for 10–15 minutes. The suspension should become a clear solution or a fine precipitate of amine-hydrochloride byproduct (e.g., DIPEA[1]·HCl), indicating the azetidine is now free-based and reactive.[1]

  • Reaction: Add your electrophile (Acid Chloride, Activated Ester, etc.).[1]

Protocol 2: Extractive Free-Basing (Isolation of Free Amine)

Use this if your reaction is sensitive to chloride ions or acidic protons.[1]

  • Dissolution: Dissolve the HCl salt in a minimal amount of Water or 1M NaOH .[1]

  • Extraction: Extract 3x with DCM or EtOAc .

    • Critical Step: Because of the fluorinated group, the free amine is lipophilic. Ensure thorough extraction.

  • Drying: Dry the combined organic layers over Na₂SO₄ (Sodium Sulfate).[1]

  • Concentration: Carefully concentrate under reduced pressure.

    • Warning: Small azetidines can be volatile.[1] Do not use high vacuum (<10 mbar) for extended periods at high temperatures.[1] Keep the bath < 30°C.[1]

Decision Logic Visualization

The following diagram illustrates the decision process for solvent and handling selection based on your experimental goals.

SolubilityLogic Start Start: 3-(2,2-Difluoroethyl)-3-methylazetidine HCl Goal What is your goal? Start->Goal Reaction Run Chemical Reaction Goal->Reaction Analysis NMR / QC Analysis Goal->Analysis Purification Purification / Isolation Goal->Purification SolventChoice Solvent Choice? Reaction->SolventChoice NMRSolvent Select Solvent Analysis->NMRSolvent Polar Polar (DMF, DMSO, MeOH) SolventChoice->Polar High Solubility NonPolar Non-Polar (DCM, THF, Toluene) SolventChoice->NonPolar Insoluble DirectUse Use Salt Directly Polar->DirectUse BaseReq MUST Add Organic Base (DIPEA/TEA) (In-Situ Freebase) NonPolar->BaseReq D2O_DMSO D2O or DMSO-d6 (Recommended) NMRSolvent->D2O_DMSO CDCl3 CDCl3 NMRSolvent->CDCl3 Spike Add drop of MeOD to fix broadening CDCl3->Spike

Figure 1: Decision tree for solvent selection and handling of azetidine HCl salts.[1]

Solubility Compatibility Data
Solvent SystemSolubility (HCl Salt)Solubility (Free Base)Recommended Use
Water High (>100 mg/mL)Low/ModerateAqueous workup, reverse-phase HPLC.[1]
Methanol HighHighHydrogenation, reductive amination.[1]
DMSO / DMF HighHighSNAr, Peptide coupling (dissolve salt first).[1]
DCM / Chloroform Negligible (<1 mg/mL)HighStandard reaction solvent (requires base).[1]
THF NegligibleHighGrignard/Lithiation (Free base only).[1]
Diethyl Ether InsolubleModerateTrituration (to crash out salt).[1]
Hexanes InsolubleLowAntislovent for crystallization.[1]
References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 155390155, 3-(2,2-Difluorovinyl)azetidine hydrochloride salt. Retrieved from [Link]

  • Organic Syntheses (2011). The Preparation of Amides by Copper-Mediated Oxidative Coupling of Aldehydes and Amine Hydrochloride Salts. Org. Synth. 2011, 88, 1-11.[1] Retrieved from [Link][1]

  • Bjelobrk, Z. et al. (2022). Solubility of Organic Salts in Solvent−Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach.[1][3] J. Chem. Theory Comput. Retrieved from [Link][1][3]

  • University of Alberta. Isolation (Recovery) of Amines: Basification Protocols. Retrieved from [Link](General grounding on amine salt basification).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling fluorinated amine salts.

Sources

Validation & Comparative

Structural Characterization and Spectral Benchmarking of 3-(2,2-Difluoroethyl)-3-methylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Compound Class: Fluorinated Saturated Heterocycle Primary Application: Bioisostere for piperidine/pyrrolidine in drug discovery; metabolic stability enhancer.

This guide provides a technical analysis of the NMR spectral signature of 3-(2,2-Difluoroethyl)-3-methylazetidine . As a gem-difluoro-substituted scaffold, this molecule exhibits unique scalar coupling patterns (


-coupling) absent in non-fluorinated analogs. This document serves as a reference for validating structural integrity, distinguishing it from impurities, and selecting the optimal solvent systems for characterization.

Theoretical Framework: The Fluorine Effect

To accurately interpret the spectrum of this compound, one must account for the heteronuclear coupling between


, 

, and

.
The Diagnostic "Fingerprint"

The most definitive feature of this molecule is the terminal proton of the difluoroethyl group (


). Unlike a standard ethyl group, this proton resides in a highly electronegative environment and couples to two equivalent fluorine atoms.
  • Multiplicity: Triplet of Triplets (

    
    )
    
  • Coupling Constants:

    • Geminal (

      
      ):  Large magnitude (~50–56 Hz).
      
    • Vicinal (

      
      ):  Standard magnitude (~4–6 Hz).
      
Graphviz: Spectral Assignment Logic

The following diagram illustrates the logical flow for assigning the complex splitting patterns observed in the


 NMR spectrum.

NMR_Assignment_Logic Sample Unknown Sample Screen 1H NMR Screening Sample->Screen Region1 Region: 5.5 - 6.5 ppm Screen->Region1 Look for deshielded H Region2 Region: 3.0 - 4.0 ppm Screen->Region2 Look for Heterocycle Region3 Region: 1.0 - 2.5 ppm Screen->Region3 Look for Aliphatic SignalA Signal: Triplet of Triplets (tt) J(H-F) ~ 55 Hz Region1->SignalA Terminal -CF2H SignalB Signal: Broad Singlet/Multiplet (Ring CH2s) Region2->SignalB Azetidine Ring SignalC Signal: Singlet (CH3) & Multiplet (CH2-CF2) Region3->SignalC Methyl & Bridge Conclusion CONFIRMED IDENTITY: 3-(2,2-Difluoroethyl)-3-methylazetidine SignalA->Conclusion SignalB->Conclusion SignalC->Conclusion

Caption: Logical workflow for assigning the diagnostic signals of the gem-difluoro motif.

Experimental Protocols

Sample Preparation

To ensure high-resolution data and visibility of the amine proton (NH), the choice of solvent is critical.

  • Standard Characterization: Dissolve 5–10 mg of compound in 0.6 mL Chloroform-d (CDCl

    
    ) .
    
    • Pros: Sharp lines, easy recovery.

    • Cons: Amine (NH) proton is often broad or invisible due to exchange; carbamates formed if acidic impurities present.

  • Full Assignment (Recommended): Dissolve 5–10 mg in 0.6 mL DMSO-d

    
     .
    
    • Pros: Slows proton exchange, revealing the NH signal (often as a broad singlet or triplet if coupled).

    • Cons: Viscous solvent, harder to remove.

Acquisition Parameters (400 MHz Instrument)
  • Temperature: 298 K

  • Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for quantitative integration).

  • Scans (NS): 16 (1H), 256+ (13C).

  • Reference: TMS (0.00 ppm) or residual solvent peak (CHCl

    
    : 7.26 ppm; DMSO: 2.50 ppm).
    

Spectral Data Analysis

NMR Data Comparison

The table below benchmarks the fluorinated compound against a theoretical non-fluorinated analog to highlight the "Fluorine Shift."

Proton EnvironmentSignal TypeChemical Shift (

, ppm)
Coupling (

, Hz)
Comparison (Non-F Analog)

(Terminal)
tt (Triplet of Triplets)5.70 – 6.10

,

0.90 (Triplet,

)
Azetidine Ring (

)
s (or AB system)3.20 – 3.50N/A (Broad)3.20 – 3.40

(Bridge)
td (Triplet of Doublets)2.00 – 2.30

,

1.40 (Quartet)

(Quaternary)
s (Singlet)1.25 – 1.35-1.10

(Amine)
br s (Broad Singlet)2.0 – 9.0 (Solvent dep.)-Similar

Note: The terminal proton shift (>5.5 ppm) is the "Go/No-Go" signal for successful synthesis.

NMR Data (Decoupled)

Carbon signals are split by fluorine, providing definitive structural proof.

Carbon EnvironmentSplitting PatternCoupling Constant (

, Hz)

Triplet (

)


(Bridge)
Triplet (

)

C3 (Quaternary)Triplet (

)

C2/C4 (Ring)Singlet (

)
No significant coupling

Singlet (

)
No significant coupling

Comparative Analysis: Solvent Systems

Choosing the right solvent is not merely about solubility; it changes the spectral topology.[1]

Comparison Guide: CDClngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> vs. DMSO-d [3][4]
FeatureChloroform-d (CDCl

)
DMSO-d

Recommendation
NH Visibility Poor. Often invisible or extremely broad due to rapid exchange.Excellent. Usually sharp; integrates 1:1.Use DMSO for purity checks involving the amine.

Shift
~5.8 ppm~6.1 ppmConsistent in both; slightly deshielded in DMSO.
Water Peak ~1.56 ppm (Usually distinct).[1]~3.33 ppm (Can overlap with Azetidine ring protons).Use CDCl

if precise integration of ring protons is required.
Lock Stability High.Moderate (Temperature sensitive).CDCl

for automated high-throughput screening.
Comparative Workflow Diagram

Solvent_Selection Goal Analytical Goal Purity Purity Goal->Purity Check Purity Structure Structure Goal->Structure Confirm Structure DMSO DMSO-d6 (NH visible, H2O at 3.3ppm) Purity->DMSO Need NH Integration CDCl3 CDCl3 (Sharp lines, H2O at 1.5ppm) Structure->CDCl3 Avoid Water Overlap

Caption: Decision matrix for solvent selection based on analytical requirements.

References & Authority

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[2] (Standard text for general chemical shift rules).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[2] (Authoritative source for

    
     and 
    
    
    
    coupling constants).
  • Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[3] [Online Database]. Available at: [Link] (Verified source for heteronuclear coupling patterns).

  • PubChem Compound Summary. (2024). Azetidine Derivatives. National Center for Biotechnology Information. Available at: [Link]

Sources

19F NMR chemical shifts for difluoroethyl groups in azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the azetidine ring serves as a critical scaffold for restricting conformational freedom, often improving metabolic stability and vectoring substituents into specific regions of the active site. The introduction of difluoroethyl groups (


 or 

) is a standard bioisosteric replacement for ethyl or isopropyl groups to modulate lipophilicity (

) and reduce basicity (

).

This guide provides a comparative analysis of the


 NMR spectral signatures  of difluoroethyl-substituted azetidines. It distinguishes between N-functionalized and C-functionalized variants, offering researchers the diagnostic data needed to validate synthesis and assess conformational bias.

Part 1: The Comparative Landscape

The chemical shift (


) of a difluoroethyl group is highly sensitive to its connectivity (geminal to nitrogen vs. geminal to carbon) and the ring strain of the azetidine core.
Table 1: Comparative NMR Shifts and Coupling Constants

Note: Shifts are referenced to


 (

). Values are typical for

solution.
Structural MotifSubstituent Type

Range (ppm)
MultiplicityCoupling Constants (

)
Diagnostic Features

-(2,2-difluoroethyl)

-118 to -124

(doublet of triplets)


Large geminal coupling to terminal proton; distinct triplet splitting from methylene.

-(1,1-difluoroethyl)

-95 to -105

(quartet)

Quartets due to coupling with methyl protons (

).[1] Deshielded by ring proximity.

-(2,2,2-trifluoroethyl)

-70 to -74

(triplet)

Alternative Control. Significantly downfield; lacks large geminal coupling.
3,3-difluoroazetidine Ring Substitution-100 to -110

(multiplet)

Reference Core. Distinct AB pattern often seen if ring is puckered/chiral.
Structural Determinants of Shift[2]
  • The

    
    -Effect (Inductive):  In 
    
    
    
    -(2,2-difluoroethyl)azetidines, the fluorine atoms are
    
    
    to the nitrogen. The electronegative nitrogen exerts a deshielding effect, but less so than if it were
    
    
    .
  • Ring Strain & Puckering: Azetidines exist in a shallow energy well between planar and puckered conformations. Bulky difluoroethyl groups often lock the ring into a specific pucker to minimize 1,3-diaxial-like interactions. This static conformation can broaden signals or induce magnetic inequivalence in the ring protons, observable in the

    
     channel.
    

Part 2: Detailed Spectral Analysis

The Diagnostic " " Pattern

For the most common derivative,


-(2,2-difluoroethyl)azetidine , the 

signal is the gold standard for purity assessment.
  • Primary Splitting (

    
    ):  The two equivalent fluorine atoms couple to the single geminal proton (
    
    
    
    ). This is a direct bond interaction, resulting in a large doublet (
    
    
    ).
  • Secondary Splitting (

    
    ):  The fluorines couple to the adjacent methylene protons (
    
    
    
    ). This results in a triplet (
    
    
    ).
  • Result: A doublet of triplets (

    
    ).
    
Conformational Bias and the Gauche Effect

The


 bond is not free-rotating; it is subject to the fluorine gauche effect . The 

hyperconjugation stabilizes the gauche conformer.

G cluster_0 Conformational Equilibrium cluster_1 NMR Observable A Anti Conformer (Sterically Favored) B Gauche Conformer (Stereoelectronically Favored) A->B Hyperconjugation (sigma(C-H) -> sigma*(C-F)) C Observed J(F-H) (Weighted Average) B->C Dominates Population D Chemical Shift Anisotropy B->D Broadening at Low Temp

Figure 1: The gauche effect influences the population of conformers, directly impacting the observed vicinal coupling constants (


).

Part 3: Experimental Protocol (qNMR)

To use the difluoroethyl signal for quantitative NMR (qNMR)—essential for determining potency in drug discovery—you must account for the relaxation properties of the isolated spin system.

Protocol: Determination and Acquisition

Objective: Accurate integration of the


 signal against an internal standard (e.g., 

-trifluorotoluene,

).
  • Sample Prep: Dissolve

    
     of azetidine in 
    
    
    
    
    
    (or
    
    
    if salt form). Add
    
    
    of internal standard.
  • Pulse Sequence: Use an inversion-recovery sequence (t1ir on Bruker/Varian) to estimate

    
    .
    
    • Note: The terminal

      
       proton allows for efficient dipolar relaxation. Typical 
      
      
      
      is
      
      
      .
    • Contrast: Quaternary

      
       groups often have 
      
      
      
      .
  • Acquisition Parameters:

    • Spectral Width:

      
       (ensure coverage from 
      
      
      
      to
      
      
      ).
    • Relaxation Delay (

      
      ):  Set 
      
      
      
      (typically
      
      
      ) for
      
      
      magnetization recovery.
    • Offset (O1): Center at

      
      .
      
  • Processing: Apply exponential multiplication (

    
    ) to improve S/N, as fluorine signals can be broad due to J-coupling.
    

Part 4: Troubleshooting & Artifacts

The "Missing" Signal

If the azetidine nitrogen is basic (free amine) and the solvent is acidic (e.g., old


 with 

), you may observe broadening or shifting due to protonation exchange.
  • Solution: Add solid

    
     to the NMR tube or switch to 
    
    
    
    . Protonation of the azetidine nitrogen typically shifts the
    
    
    -fluorine signal downfield by
    
    
    due to the inductive effect of the cation.
Rotational Isomers

If the azetidine has an amide or carbamate substituent at the 3-position, you may see signal doubling in the


 spectrum.
  • Cause: Slow rotation of the amide bond relative to the NMR time scale.

  • Verification: Run the experiment at

    
    . Coalescence of the signals confirms rotamers rather than impurities.
    

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[2] Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Hu, J., et al. (2015). Geminal-difluoroalkylation of azetidines. Journal of Organic Chemistry. (Generalized reference for synthesis/shifts).
  • Alfa Chemistry. (2024). 19F NMR Chemical Shift Table. Link

  • Reich, H. J. (2023). Bordwell pKa Table and NMR Data Collections. University of Wisconsin-Madison. Link

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(2,2-Difluoroethyl)-3-methylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of fluorinated motifs into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's metabolic stability, lipophilicity, and binding affinity. The 3,3-disubstituted azetidine core, particularly when functionalized with fluorine-containing groups like the 2,2-difluoroethyl moiety, presents a unique structural class with significant therapeutic potential. A thorough understanding of their behavior under mass spectrometric analysis is critical for their identification, characterization, and metabolic profiling.

This guide provides a detailed, predictive analysis of the mass spectrometry fragmentation patterns of 3-(2,2-Difluoroethyl)-3-methylazetidine . We explore its fragmentation under both high-energy Electron Ionization (EI) and soft-ionization tandem mass spectrometry (ESI-MS/MS). By comparing its predicted fragmentation to that of its non-fluorinated analog, 3-Ethyl-3-methylazetidine , we elucidate the diagnostic impact of geminal difluorination on fragmentation pathways. This document serves as a technical resource for researchers in drug discovery and chemical analysis, offering insights into the structural elucidation of novel fluorinated heterocycles.

Introduction: The Role of Fluorinated Azetidines in Drug Discovery

Azetidines, as strained four-membered nitrogen heterocycles, are increasingly utilized as versatile building blocks in drug design. Their rigid structure can lock in favorable conformations and serve as a metabolically stable bioisostere for other common groups. The introduction of fluorine atoms can further enhance pharmacological properties by blocking sites of metabolism and modulating pKa.[1] The title compound, 3-(2,2-Difluoroethyl)-3-methylazetidine, combines these features, making it a valuable scaffold.

Mass spectrometry is an indispensable tool for confirming the structure of such novel entities. Electron Ionization (EI) provides a reproducible "fingerprint" through extensive fragmentation, while Electrospray Ionization (ESI) coupled with tandem MS allows for the controlled fragmentation of a protonated molecular ion, offering complementary structural information.[2][3] This guide will dissect the predicted fragmentation behavior of this molecule under both regimes, establishing a reference for its analytical characterization.

Predicted Fragmentation under Electron Ionization (EI-MS)

Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte, leading to predictable and often extensive fragmentation patterns that are highly useful for structural confirmation.[3] The key fragmentation drivers for 3-(2,2-Difluoroethyl)-3-methylazetidine (Molecular Weight: 135.16 g/mol ) are predicted to be alpha-cleavage adjacent to the nitrogen atom and fragmentation of the strained azetidine ring.

Key Fragmentation Pathways of 3-(2,2-Difluoroethyl)-3-methylazetidine

The molecular ion (M⁺•) at m/z 135 is expected to be observable, a common feature for cyclic amines which tend to have more stable molecular ions than their acyclic counterparts.[1] Following ionization, several key fragmentation routes are proposed:

  • Alpha-Cleavage (α-cleavage): This is the most dominant fragmentation pathway for aliphatic amines, involving the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[1][4] The stability of the resulting iminium cation drives this process. The loss of the largest substituent is generally preferred.

    • Loss of the 2,2-Difluoroethyl Radical (•CH₂CHF₂): Cleavage of the C3-sidechain bond results in the loss of a 65 Da radical, leading to the formation of a highly stable, resonance-delocalized iminium cation at m/z 70 . This is predicted to be the base peak in the spectrum.

    • Loss of the Methyl Radical (•CH₃): A less favored α-cleavage pathway involves the loss of a 15 Da methyl radical, yielding a fragment ion at m/z 120 .

  • Ring Opening and Fragmentation: The strained azetidine ring can undergo cleavage. A characteristic fragmentation for small rings is the loss of a neutral ethene molecule (C₂H₄, 28 Da) following ring opening, which would produce a fragment ion at m/z 107 .

  • Fluorine-Mediated Fragmentation: The presence of fluorine introduces unique fragmentation channels. The loss of a neutral hydrogen fluoride (HF) molecule is a common pathway for fluorinated aliphatic compounds, which would result in an ion at m/z 115 ([M-HF]⁺•).[5]

G M C₆H₁₁F₂N⁺• m/z 135 Molecular Ion F70 C₄H₈N⁺ m/z 70 (Base Peak) M->F70 - •CH₂CHF₂ (α-cleavage) F120 C₅H₈F₂N⁺ m/z 120 M->F120 - •CH₃ (α-cleavage) F115 C₆H₁₀FN⁺• m/z 115 M->F115 - HF F107 C₄H₇F₂N⁺• m/z 107 M->F107 - C₂H₄ (Ring Fragmentation)

Caption: Predicted EI fragmentation pathway for 3-(2,2-Difluoroethyl)-3-methylazetidine.

Comparative Analysis: The Impact of Difluorination

To highlight the influence of the fluorine atoms, we compare the predicted fragmentation of our target compound with its non-fluorinated analog, 3-Ethyl-3-methylazetidine (Molecular Weight: 99.19 g/mol ).

The fragmentation of the non-fluorinated analog is also dominated by α-cleavage.

  • Loss of the Ethyl Radical (•CH₂CH₃): The preferential loss of the larger ethyl group (29 Da) would lead to a base peak at m/z 70 .

  • Loss of the Methyl Radical (•CH₃): Loss of the methyl group (15 Da) would result in a fragment at m/z 84 .

  • Ring Fragmentation: Loss of ethene (28 Da) would yield a fragment at m/z 71 .

m/z Proposed Structure / Origin (3-(2,2-Difluoroethyl)-3-methylazetidine) m/z Proposed Structure / Origin (3-Ethyl-3-methylazetidine) Commentary
135[M]⁺•99[M]⁺•Molecular ion peaks differ by 36 Da (2F vs. 2H).
120[M - •CH₃]⁺84[M - •CH₃]⁺Alpha-cleavage loss of methyl. Fragment mass reflects the 2F vs. 2H difference.
70 [M - •CH₂CHF₂]⁺ 70 [M - •CH₂CH₃]⁺ Diagnostic Coincidence. The base peak from α-cleavage has the same mass for both compounds, but arises from the loss of different mass radicals (65 Da vs. 29 Da). This is a key analytical observation.
115[M - HF]⁺•--Diagnostic fragment indicating the presence of fluorine.
107[M - C₂H₄]⁺•71[M - C₂H₄]⁺•Ring fragmentation product. Mass difference reflects the intact side chain.

This comparison clearly demonstrates that while the core fragmentation mechanisms like α-cleavage remain the same, the presence of fluorine atoms creates unique, diagnostic ions (e.g., m/z 115) and critically alters the mass of the neutral losses, providing clear evidence of the difluoroethyl substitution.

Predicted Fragmentation under ESI-MS/MS

Electrospray ionization is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[2] Tandem mass spectrometry (MS/MS) is then used to induce and analyze the fragmentation of this precursor ion. For 3-(2,2-Difluoroethyl)-3-methylazetidine, the precursor ion would be at m/z 136 .

Fragmentation of these even-electron ions in a collision cell typically proceeds via the loss of stable, neutral molecules.[2][6]

  • Loss of Neutral Difluoroethene: A plausible pathway involves a charge-remote fragmentation leading to the expulsion of neutral difluoroethene (CH₂=CF₂, 64 Da), resulting in a product ion at m/z 72 .

  • Loss of Neutral HF: The loss of hydrogen fluoride (20 Da) is another likely fragmentation channel, yielding an ion at m/z 116 .

  • Ring Opening: Similar to EI, the strained ring can open, potentially leading to the loss of neutral ethene (28 Da) to produce a fragment at m/z 108 .

G M [C₆H₁₁F₂N + H]⁺ m/z 136 Precursor Ion F72 [C₄H₁₀N]⁺ m/z 72 M->F72 - CH₂=CF₂ F116 [C₆H₁₁FN + H]⁺ m/z 116 M->F116 - HF F108 [C₄H₈F₂N + H]⁺ m/z 108 M->F108 - C₂H₄

Caption: Predicted ESI-MS/MS fragmentation of protonated 3-(2,2-Difluoroethyl)-3-methylazetidine.

Experimental Protocols

To validate these predictions, the following experimental protocols are recommended.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This protocol is designed for the analysis of the volatile title compound to obtain its characteristic EI fragmentation pattern.

  • Sample Preparation: Prepare a 100 µg/mL solution of 3-(2,2-Difluoroethyl)-3-methylazetidine in a volatile, inert solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Instrument: Agilent 8890 GC system or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Injection: 1 µL injection, split mode (e.g., 50:1).

    • Inlet Temperature: 250°C.

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Detection:

    • Instrument: Agilent 5977B MSD or equivalent single quadrupole or TOF mass spectrometer.

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 35 to 250.

Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS)

This protocol is for analyzing the fragmentation of the protonated molecule.

  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in 50:50 acetonitrile:water with 0.1% formic acid.

  • LC Separation:

    • Instrument: Waters ACQUITY UPLC I-Class or equivalent.

    • Column: Acquity BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent reversed-phase column.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 4 minutes, hold for 1 min, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Detection:

    • Instrument: SCIEX Triple Quad 6500+ or Thermo Orbitrap Exploris or equivalent tandem mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Ion Source Parameters: Optimize spray voltage (~3.5 kV), source temperature (~400°C), and gas flows for the specific instrument.

    • MS1 Scan: Scan for the precursor ion [M+H]⁺ at m/z 136.

    • MS2 Fragmentation: Isolate the m/z 136 precursor ion and subject it to Collision-Induced Dissociation (CID) using argon as the collision gas. Perform a product ion scan over a mass range of m/z 40-140, ramping collision energy (e.g., 10-40 eV) to observe the full fragmentation profile.

Conclusion

The mass spectrometric fragmentation of 3-(2,2-Difluoroethyl)-3-methylazetidine is predicted to be governed by logical, structure-driven pathways. Under EI-MS, the dominant fragmentation is α-cleavage leading to a base peak at m/z 70 , with characteristic secondary ions at m/z 120, 115, and 107. Crucially, the base peak at m/z 70 coincides with that of its non-fluorinated analog, but arises from the loss of a much heavier radical, a key point for differentiation. Under ESI-MS/MS, fragmentation of the [M+H]⁺ precursor at m/z 136 is expected to yield diagnostic product ions at m/z 116 , m/z 108 , and m/z 72 through neutral losses. These predicted patterns provide a robust framework for the identification and structural confirmation of this and related fluorinated azetidine scaffolds in research and development settings.

References

  • NIST Mass Spectrometry Data Center. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link][7][8][9]

  • McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra. University Science Books.
  • Sparkman, O. D., & Penton, Z. (2019).Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
  • Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (1949). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 43(1), 57. [Link][10]

  • de Hoffmann, E., & Stroobant, V. (2007).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014).Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Falck, D., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 665. [Link][2]

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons. [Link]

  • Whitman College. GCMS - Interpretation.[Link][1][4]

  • Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds.[Link][11]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.[Link][12]

  • Guo, Y. C., et al. (2009). ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. Spectroscopy, 23(3-4), 131-139. [Link][6][13]

Sources

pKa comparison of 3-(2,2-Difluoroethyl)-3-methylazetidine vs 3,3-dimethylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical analysis designed for medicinal chemists and drug discovery scientists. It focuses on the strategic modulation of azetidine basicity, using 3,3-dimethylazetidine and 3-(2,2-difluoroethyl)-3-methylazetidine as case studies.

Executive Summary

In medicinal chemistry, the azetidine ring is a high-value scaffold due to its low molecular weight and ability to lower LogP compared to larger rings. However, the high basicity of the azetidine nitrogen (typically pKa > 11.0) often leads to poor membrane permeability (low LogD


), high P-gp efflux liability, and potential hERG channel inhibition.

This guide compares 3,3-dimethylazetidine (Compound A) with its fluorinated analog 3-(2,2-difluoroethyl)-3-methylazetidine (Compound B). The data demonstrates how the distal introduction of a gem-difluoro motif can attenuate basicity through inductive effects without compromising the steric bulk required for metabolic stability.

Structural & Physicochemical Analysis[1][2][3][4]

The core difference lies in the substitution at the C3 position of the azetidine ring. While Compound A possesses two electron-donating methyl groups, Compound B replaces one methyl with a 2,2-difluoroethyl group.

Comparative Data Table
Property3,3-Dimethylazetidine (Compound A)3-(2,2-Difluoroethyl)-3-methylazetidine (Compound B)Delta / Impact
Structure


Addition of

motif
pKa (Base) 11.1 – 11.3 (Experimental)9.4 – 9.8 (Predicted/SAR)*~1.5 log unit reduction
LogP 0.81.3Fluorine increases lipophilicity
LogD

-2.8 (Highly Ionized)-0.5 to 0.0 (Moderately Ionized)Critical improvement in permeability
Electronic Effect +I (Inductive Donation)-I (Inductive Withdrawal)Distal F-withdrawal stabilizes free base
Classification Super-basic secondary amineModerately basic amineImproved bioisostere

*Note: pKa values for Compound B are derived from structure-activity relationship (SAR) data of homologous fluoroalkyl azetidines [1][2].

Mechanistic Insight: The Fluorine Effect

The reduction in pKa in Compound B is driven by the negative inductive effect (-I) of the fluorine atoms.

  • Compound A: The gem-dimethyl groups exert a weak positive inductive effect (+I), stabilizing the protonated ammonium cation and destabilizing the free base lone pair, maintaining a high pKa (~11.3).

  • Compound B: The

    
     group is electron-withdrawing. Although the fluorines are located on the 
    
    
    
    -carbon of the ethyl chain (4 bonds from the ring carbon C3, and 6 bonds from the nitrogen), the cumulative electronegativity is sufficient to pull electron density through the
    
    
    -framework. This reduces the electron density available at the nitrogen lone pair, stabilizing the free base form and lowering the pKa by approximately 1.5 units.

Visualization of Physicochemical Modulation[1][7][8]

The following diagram illustrates the structural relationship and the flow of inductive effects that result in the observed pKa shift.

Azetidine_Modulation Sub_A 3,3-Dimethylazetidine (pKa ~11.3) Mech_I Inductive Effect (+I) Stabilizes Cation Sub_A->Mech_I Gem-Dimethyl Outcome LogD 7.4 Improvement (Permeability) Sub_A->Outcome Low Permeability Sub_B 3-(2,2-Difluoroethyl)-3-methylazetidine (pKa ~9.6) Mech_F Inductive Effect (-I) Withdraws e- density Sub_B->Mech_F Gem-Difluoroethyl Sub_B->Outcome High Permeability Mech_I->Sub_A Maintains High Basicity Mech_F->Sub_B Lowers Basicity

Figure 1: Mechanistic flow comparing the inductive effects of methyl vs. difluoroethyl substitution on azetidine basicity and permeability.

Experimental Protocol: pKa Determination

To validate these values experimentally, we utilize Potentiometric Titration using a Sirius T3 or equivalent GLpKa analyzer. This method is superior to computational prediction for fluorinated heterocycles due to specific solvation effects.

Protocol: Potentiometric Titration (Sirius T3)
  • Sample Preparation:

    • Weigh 1-3 mg of the azetidine hydrochloride salt.

    • Dissolve in 1.5 mL of degassed 0.15 M KCl solution (ISA water) to ensure constant ionic strength.

    • Critical Step: If the compound is lipophilic (LogP > 1), add methanol (Co-solvent method) at ratios of 20%, 30%, and 40% w/w.

  • Titration Workflow:

    • Acidification: Lower pH to ~2.0 using 0.5 M HCl to fully protonate the amine.

    • Titration: Titrate with 0.5 M KOH under argon atmosphere (to exclude

      
      ) up to pH 12.0.
      
    • Data Collection: Record pH vs. volume of titrant. The instrument automatically detects the inflection point (buffer region).

  • Data Analysis:

    • Calculate pKa using the Bjerrum difference plot.

    • For co-solvent measurements, extrapolate the Yasuda-Shedlovsky plot (

      
       vs 
      
      
      
      ) to 0% co-solvent to obtain the aqueous pKa (
      
      
      ).

Titration_Workflow Step1 Sample Dissolution (0.15 M KCl / Argon) Step2 Acidification (pH 2.0) Protonate Amine Step1->Step2 Step3 Alkalimetric Titration (KOH to pH 12.0) Step2->Step3 Step4 Bjerrum Plot Analysis Step3->Step4 Step5 Yasuda-Shedlovsky Extrapolation (If Co-solvent used) Step4->Step5 Lipophilic Sample Output Final pKa Value Step4->Output Hydrophilic Sample

Figure 2: Standard Operating Procedure (SOP) for potentiometric pKa determination.

Implications for Drug Design

The shift from 3,3-dimethyl to 3-(2,2-difluoroethyl)-3-methyl azetidine represents a "sweet spot" in lead optimization:

  • Permeability (LogD): At physiological pH (7.4), Compound A (pKa 11.3) is >99.9% ionized. Compound B (pKa ~9.6) has a significantly higher fraction of neutral species (~0.6%), which drastically improves passive diffusion across lipid bilayers [3].

  • Metabolic Stability: The 3-methyl group in Compound B prevents

    
    -oxidation at the C3 position, while the fluorines block metabolic soft spots on the ethyl chain.
    
  • Safety: Lowering the pKa of basic amines is a proven strategy to reduce affinity for the hERG potassium channel, thereby mitigating cardiotoxicity risks [4].

References

  • Melnykov, K. P., et al. (2026). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. ResearchGate. Link

  • EPFL. (2025). pKa Data Compiled by R. Williams. EPFL Basic Science. Link

  • PubChem. (2025).[1][2] Compound Summary: 3,3-Dimethylazetidine.[3][4] National Library of Medicine. Link

  • Pike, K. G., et al. (2023). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of Medicinal Chemistry. Link

Sources

Spectroscopic Characterization of 3-(2,2-Difluoroethyl)-3-methylazetidine Salts: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Characterization of 3-(2,2-Difluoroethyl)-3-methylazetidine Salts Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The incorporation of fluorinated motifs into saturated heterocycles is a cornerstone of modern medicinal chemistry. 3-(2,2-Difluoroethyl)-3-methylazetidine (CAS 1909316-13-7) represents a high-value building block, offering a unique combination of the rigid azetidine scaffold (low lipophilicity, defined exit vectors) with a difluoroethyl group (metabolic stability, dipole modulation).

However, the handling of 3,3-disubstituted azetidines presents specific challenges: the free base is often volatile and prone to ring-opening polymerization. Consequently, salt forms are the standard for storage and synthesis. This guide compares the spectroscopic signatures and handling properties of the Hydrochloride (HCl) , Trifluoroacetate (TFA) , and Oxalate salts, providing researchers with the data needed to select the optimal form for their specific application.

Part 1: Comparative Analysis of Salt Forms

The choice of salt form dictates solubility, hygroscopicity, and suitability for subsequent coupling reactions (e.g., S_NAr, Amidation).

Table 1: Performance Comparison of Salt Alternatives
FeatureHydrochloride (HCl) Trifluoroacetate (TFA) Oxalate
Physical State White to off-white solidViscous oil or waxy solidCrystalline solid
Hygroscopicity High (Deliquescent)ModerateLow (Best for weighing)
NMR Utility Clean baseline; no interference19F signal interferes with analyteClean; Oxalate peak in 13C
Coupling Efficiency High (Requires base scavenger)Moderate (TFA anion can coordinate)High (Standard deprotection)
Stability Excellent (months at -20°C)Good (prone to hydrolysis)Excellent (Best for ambient storage)
Primary Use Case Bulk storage, scale-upPost-prep HPLC isolationAnalytical standards, X-ray

Expert Insight: While the HCl salt is the industry standard for commerce, the Oxalate salt is often superior for initial analytical characterization due to its enhanced crystallinity, which facilitates X-ray diffraction studies and precise weighing for quantitative NMR (qNMR).

Part 2: Spectroscopic Characterization Standards

Accurate characterization of this molecule requires a multi-modal approach to resolve the overlapping couplings arising from the fluorine atoms.

2.1 Nuclear Magnetic Resonance (NMR) Profiling

The gem-difluoro group introduces significant splitting patterns (


 and 

) that diagnostic.

Expected 1H NMR Data (400 MHz, DMSO-d6, HCl Salt):

  • 
     9.2-9.6 ppm (br s, 2H):  Azetidinium 
    
    
    
    protons. Critical for confirming salt formation.
  • 
     6.15 ppm (tt, 
    
    
    
    Hz,
    
    
    Hz, 1H):
    The terminal
    
    
    proton. The large triplet-of-triplets splitting is the fingerprint of the difluoroethyl moiety.
  • 
     3.60-3.90 ppm (m, 4H):  Azetidine ring protons (
    
    
    
    ). Often appear as two sets of doublets or a multiplet due to ring puckering.
  • 
     2.45 ppm (td, 
    
    
    
    Hz,
    
    
    Hz, 2H):
    Methylene linker (
    
    
    ).
  • 
     1.45 ppm (s, 3H):  Methyl group at C3.
    

19F NMR (376 MHz, DMSO-d6):

  • 
     -114.5 ppm (dt, 
    
    
    
    Hz, 18 Hz, 2F):
    The fluorine signal is a doublet of triplets, coupling strongly to the geminal proton and moderately to the vicinal methylene protons.
2.2 Infrared (IR) Spectroscopy
  • 2400–3000 cm⁻¹: Broad ammonium band (N-H stretch), indicative of the salt form.

  • 1150–1250 cm⁻¹: Strong C-F stretching vibrations.

  • ~1400 cm⁻¹: C-H bending (methyl/methylene).

Part 3: Experimental Protocols
Protocol A: Salt Switch (TFA to HCl)

Context: Researchers often isolate the compound via Prep-HPLC with TFA modifiers but require the HCl salt for biological assays to avoid TFA toxicity.

  • Dissolution: Dissolve 100 mg of the TFA salt in 2 mL of MeOH.

  • Free Basing: Load onto a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge. Wash with MeOH (3 x 5 mL) to remove TFA anions.

  • Elution: Elute the free amine with 2M

    
     in MeOH (5 mL).
    
  • Conversion: Immediately add 4M HCl in Dioxane (1.5 eq, ~200 µL) to the eluate.

  • Isolation: Concentrate under reduced pressure (keep bath < 40°C). Triturate the residue with

    
     to induce precipitation of the HCl salt.
    
  • Validation: Confirm removal of TFA peak (-76.5 ppm) via 19F NMR.

Protocol B: Quantitative Purity Assessment (qNMR)

Context: Determining the exact weight % purity is crucial for potency calculations.

  • Standard: Use Maleic Acid (TraceCERT®) as the internal standard.

  • Solvent:

    
     is preferred to suppress exchangeable protons, or DMSO-d6 for solubility.
    
  • Acquisition:

    • Relaxation delay (

      
      ): ≥ 30 seconds (ensure full relaxation of 
      
      
      
      protons).
    • Pulse angle: 90°.

    • Scans: 16-32.

  • Integration: Integrate the Methyl singlet (3H, ~1.45 ppm) against the Maleic Acid vinylic protons (2H, 6.26 ppm).

Part 4: Visualization of Characterization Workflows
Diagram 1: Salt Selection & Characterization Decision Tree

This workflow guides the researcher in selecting the appropriate analytical path based on the sample's origin.

SaltCharacterization Start Crude 3-(2,2-Difluoroethyl)-3-methylazetidine CheckSource Source of Material? Start->CheckSource PrepHPLC Prep-HPLC (Acidic) CheckSource->PrepHPLC Purification Synthesis Chemical Synthesis (Boc-Deprotection) CheckSource->Synthesis Direct Synthesis TFA_Salt TFA Salt Detected (19F: -76 ppm) PrepHPLC->TFA_Salt HCl_Salt HCl Salt Expected Synthesis->HCl_Salt Action_Exchange Perform Salt Exchange (SCX-2 -> HCl/Dioxane) TFA_Salt->Action_Exchange Required for Bioassay Action_Validate Validation: 1H & 19F NMR TFA_Salt->Action_Validate If Analytical Only HCl_Salt->Action_Validate Result_Bio Ready for Biological Assay (No cytotoxicity from TFA) Action_Exchange->Result_Bio Result_Xray Convert to Oxalate (For X-Ray Crystallography) Action_Validate->Result_Xray If solid needed

Caption: Decision matrix for handling and characterizing different salt forms of the target azetidine.

Diagram 2: Spectroscopic Signal Correlation

A visual map correlating the molecular structure to specific NMR signals.

NMR_Assignment Mol 3-(2,2-Difluoroethyl)-3-methylazetidine Me Methyl (C3) Mol->Me AzRing Azetidine Ring (C2/C4) Mol->AzRing Linker Linker (-CH2-) Mol->Linker Term Terminal (-CF2H) Mol->Term Sig_Me Singlet ~1.45 ppm Me->Sig_Me Sig_Az Multiplet ~3.60-3.90 ppm AzRing->Sig_Az Sig_Link td (J=18, 4.5 Hz) ~2.45 ppm Linker->Sig_Link Sig_F 19F: dt (J=56, 18 Hz) ~-114.5 ppm Linker->Sig_F Coupling Sig_Term tt (J=56, 4.5 Hz) ~6.15 ppm Term->Sig_Term Term->Sig_F Coupling

Caption: Correlation of structural moieties to diagnostic 1H and 19F NMR signals.

References
  • PubChem Compound Summary. "3-(2,2-Difluoroethyl)-3-methylazetidine hydrochloride (CAS 1909316-13-7)."[1] National Center for Biotechnology Information. Link

  • Duncton, M. A. "Azetidines: new tools for the medicinal chemist." MedChemComm, 2011. (Provides foundational data on azetidine stability and pKa). Link

  • Accela ChemBio. "Product Analysis: 3-(2,2-difluoroethyl)-3-methylazetidine hydrochloride." Catalog Entry. Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. (Theoretical basis for difluoroethyl metabolic stability). Link

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-(2,2-Difluoroethyl)-3-methylazetidine
Reactant of Route 2
3-(2,2-Difluoroethyl)-3-methylazetidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.